molecular formula C17H16N2OS B3159464 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione CAS No. 86212-45-5

6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione

Cat. No. B3159464
CAS RN: 86212-45-5
M. Wt: 296.4 g/mol
InChI Key: OJBATUCWOKDWSY-UHFFFAOYSA-N
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Description

The compound “6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a methoxy group (-OCH3) and a phenyl group (C6H5) suggests that this compound may have unique properties compared to other pyrimidines.


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques would provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the methoxy and phenyl groups. The electron-donating methoxy group could potentially increase the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methoxy and phenyl groups) would influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in pharmaceuticals or materials science. Further studies could also explore its synthesis, properties, and safety profile .

properties

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBATUCWOKDWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione
Reactant of Route 3
6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione
Reactant of Route 4
6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione
Reactant of Route 5
6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione
Reactant of Route 6
6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione

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